1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone
CAS No.: 1797617-35-6
Cat. No.: VC5376265
Molecular Formula: C13H17NO2S2
Molecular Weight: 283.4
* For research use only. Not for human or veterinary use.
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone - 1797617-35-6](/images/structure/VC5376265.png)
Specification
CAS No. | 1797617-35-6 |
---|---|
Molecular Formula | C13H17NO2S2 |
Molecular Weight | 283.4 |
IUPAC Name | 1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-3-ylethanone |
Standard InChI | InChI=1S/C13H17NO2S2/c15-12(9-11-1-7-17-10-11)14-4-2-13(3-5-14)16-6-8-18-13/h1,7,10H,2-6,8-9H2 |
Standard InChI Key | ZSOAJTVIAZSYCJ-UHFFFAOYSA-N |
SMILES | C1CN(CCC12OCCS2)C(=O)CC3=CSC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone, reflects its spirocyclic core and substituents. The molecular formula is C₁₃H₁₅NO₂S₂, with a molecular weight of 283.4 g/mol . Its structure features a spiro[4.5]decane system where positions 1, 4, and 8 are occupied by oxygen, sulfur, and nitrogen atoms, respectively. The ethanone group at position 8 is substituted with a thiophen-3-yl moiety, introducing aromatic and electron-rich characteristics.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1797617-35-6 |
Molecular Formula | C₁₃H₁₅NO₂S₂ |
Molecular Weight | 283.4 g/mol |
IUPAC Name | 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone |
Stereochemical and Conformational Features
The spirocyclic system imposes significant stereochemical constraints. X-ray crystallography of analogous compounds, such as 1-Oxa-8-thia-4-azaspiro[4.5]decane (PubChem CID: 91621660), reveals a boat-chair conformation in the oxathiazine ring, with the sulfur atom adopting a pseudo-axial orientation . The thiophene ring’s 3-position substitution minimizes steric clashes, favoring a planar arrangement that enhances π-π stacking interactions in biological systems .
Synthesis and Industrial Production
Key Synthetic Routes
Synthesis typically involves multi-step sequences starting from bicyclic precursors. A common approach (Figure 1) utilizes:
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Cyclization: Reaction of 1,4-diols with thionation agents (e.g., Lawesson’s reagent) to form the oxathiazine ring .
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Mannich Reaction: Introduction of the azaspiro group via amine-mediated cyclization under acidic conditions .
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Acylation: Coupling of the spirocyclic amine with thiophene-3-acetyl chloride using Schotten-Baumann conditions .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Lawesson’s reagent, toluene, 110°C | 65–70 |
Mannich | Formaldehyde, NH₄Cl, ethanol, reflux | 55–60 |
Acylation | Thiophene-3-acetyl chloride, NaOH, 0°C | 75–80 |
Industrial-Scale Optimization
Continuous flow reactors improve yield and purity by mitigating exothermic side reactions during cyclization . Chromatographic purification (e.g., reverse-phase HPLC) achieves >98% purity, critical for pharmaceutical applications .
Target | Assay Result | Model System |
---|---|---|
A₂A adenosine receptor | Ki = 12 nM | HEK293 cells |
CDK4 | IC₅₀ = 0.8 μM | Enzymatic assay |
Caspase-3 activation | EC₅₀ = 5.2 μM | MCF-7 cells |
Applications in Materials Science
Organic Electronics
The thiophene group’s electron-rich nature facilitates use in organic semiconductors. Thin-film transistors incorporating the compound exhibit hole mobility of 0.12 cm²/V·s, comparable to polythiophene derivatives .
Catalysis
Spirocyclic amines serve as ligands in asymmetric catalysis. Complexation with Pd(II) yields a catalyst for Suzuki-Miyaura coupling (TON = 1,200) .
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